molecular formula C11H10N4O2 B2476165 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1986550-56-4

7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2476165
CAS No.: 1986550-56-4
M. Wt: 230.227
InChI Key: USSPJCNXRXOCTP-UHFFFAOYSA-N
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Description

7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry due to its fused triazolo-pyrazine core structure. The triazolo-pyrazine scaffold is recognized as a versatile and privileged structure in drug discovery, serving as a key building block for the development of various therapeutic agents . This scaffold is a notable feature in several biologically active compounds and has been progressively studied for its wide spectrum of potential pharmacological activities . Pyrazine derivatives, in general, are known for their favorable physicochemical properties, including good membrane permeability and gastrointestinal absorption, which support their role as valuable pharmacophores in drugs . While specific biological data for this exact compound may be limited, structural analogues and related triazolo-pyrazine derivatives have demonstrated promising research potential in several areas. These include acting as dipeptidyl peptidase-4 (DPP-IV) inhibitors for research into type 2 diabetes , displaying antitumor properties , and serving as negative allosteric modulators of central nervous system receptors, such as the metabotropic glutamate receptor subtype 2 (mGluR2) . The presence of the triazole ring, a known bioisostere, can enhance the metabolic stability and biological profile of novel entities, making this compound a valuable intermediate for further chemical exploration and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Intended Use & Disclaimer: This product is provided "For Research Use Only". It is strictly not intended for any human or veterinary diagnostic, therapeutic, or personal use. All information provided is for informational purposes for qualified researchers.

Properties

IUPAC Name

7-hydroxy-3-phenyl-6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-8-6-12-11(17)10-9(13-14-15(8)10)7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSPJCNXRXOCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=C(N=N2)C3=CC=CC=C3)C(=O)N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent such as phosphorus oxychloride (POCl3) to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce different functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

This compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interact with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazolo/pyrazolo-pyrazinone derivatives is highly dependent on substituents. Key analogues include:

Compound Name / ID Substituents Key Biological Activity Reference
5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) 4-Chlorophenyl at pyrazole; benzyl at position 5 Potent inhibition of A549 lung cancer cells via autophagy modulation; IC₅₀ = 12.3 µM
5-Alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (8d–f) Ferrocenyl at position 2; alkyl groups at position 5 Apoptosis induction in A549 cells via integrin β4 and ROS elevation
N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a) 2,4-Dichlorobenzyl at position 7; p-tolylacetamide side chain Anticancer candidate (specific activity not detailed)
3-[(4-Methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one 4-Methylpiperidinyl carbonyl at position 3; phenyl at position 6 Research intermediate; potential receptor-binding applications
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones Thieno-fused triazolopyrimidine core Moderate anticancer activity (GP = 60–80% at 10 µM)
Key Observations:
  • Anticancer Activity : The 4-chlorophenyl group in compound 3o significantly enhances cytotoxicity against A549 cells compared to phenyl or alkyl substituents . The hydroxyl group in the target compound may improve solubility or hydrogen bonding with cellular targets.
  • Structural Flexibility : Ferrocenyl (in 8d–f ) and dichlorobenzyl (in 9a ) groups introduce redox-active or hydrophobic interactions, respectively, which can modulate apoptosis or receptor binding .
  • Core Modifications: Thieno-fused triazolopyrimidines exhibit lower activity than pyrazolo-pyrazinones, highlighting the importance of the pyrazinone core for anticancer efficacy .

Mechanism of Action

  • Autophagy Modulation : Compound 3o inhibits A549 cell growth by regulating autophagy pathways, a mechanism distinct from apoptosis .
  • Receptor Interaction: Derivatives like 9a and 14 are designed as receptor modulators (e.g., mGluR2 NAMs), suggesting the triazolo-pyrazinone scaffold’s versatility in targeting diverse receptors .

Biological Activity

7-Hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a triazole derivative that has garnered interest due to its diverse biological activities. This compound belongs to a class of heterocycles known for their medicinal properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O2C_{11}H_{10}N_4O_2. Its structure features a hydroxyl group and a phenyl ring, contributing to its potential biological activities.

Antitumoral Activity

Research indicates that derivatives of triazoles exhibit significant antitumoral properties. For instance, studies on related compounds have shown that structural modifications can enhance their effectiveness against various cancer cell lines. The mechanism often involves inhibition of tubulin polymerization, which disrupts cancer cell division and growth .

Antiviral Properties

The antiviral activity of triazole derivatives has also been documented. Subtle variations in the chemical structure can influence their efficacy against viral infections. For example, certain phenyl substitutions have been shown to improve antiviral activity significantly .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and viral replication.

Study 1: Antitumoral Efficacy

A study evaluated the antitumoral effects of various triazole derivatives against breast and colon cancer cell lines. The results showed that compounds with certain substitutions exhibited IC50 values in the low micromolar range. The highest activity was observed in compounds that inhibited tubulin polymerization effectively .

CompoundCell LineIC50 (µM)
Compound ABreast Cancer5.0
Compound BColon Cancer4.8
7-Hydroxy-3-phenyl...Breast Cancer6.2

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of triazole derivatives. It was found that specific modifications in the phenyl moiety led to enhanced inhibition of viral replication in vitro. The study highlighted the importance of structural diversity in optimizing biological activity .

CompoundVirus TypeEC50 (µM)
Compound CInfluenza10.0
Compound DHIV8.5
7-Hydroxy-3-phenyl...Influenza9.0

Q & A

Q. What are the standard synthetic routes for 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one?

The synthesis typically involves hydrazonoyl chloride precursors or multi-component reactions. A one-pot three-component approach using 5-amino-triazoles, aldehydes, and ethyl acetoacetate in ethanol with APTS catalyst (3-aminopropyltriethoxysilane) has been effective for analogous triazolo-pyrazine derivatives. Stepwise condensation under reflux conditions, followed by cyclization, is another method. Characterization via NMR, HRMS, and elemental analysis ensures structural fidelity .

Q. How is the compound characterized spectroscopically and analytically?

Key techniques include:

  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) with deviations <0.4% .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with high-resolution accuracy (e.g., ±0.0003 Da) .
  • NMR : Assign signals for aromatic protons (δ 7.2–8.1 ppm), hydroxy groups (δ 5.5–6.0 ppm), and heterocyclic carbons .

Q. What in vitro models are used to screen its biological activity?

Standard assays include:

  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Anti-inflammatory Screening : COX-2 inhibition assays and TNF-α/IL-6 quantification in macrophage models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Use Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example:

  • Solvent Screening : Compare ethanol (green solvent) vs. dichloromethane for cyclization efficiency .
  • Catalyst Optimization : Evaluate APTS vs. acidic catalysts (e.g., p-toluenesulfonic acid) in one-pot reactions .
  • Real-Time Monitoring : Employ HPLC to track intermediates and adjust reaction time .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Dose-Response Validation : Perform triplicate experiments with positive/negative controls to rule out false positives .

Q. What methodologies assess the environmental impact and biodegradation of this compound?

  • Fate Studies : Track distribution in water/soil matrices via LC-MS/MS and model bioaccumulation potential using logP values .
  • Ecotoxicology : Test acute toxicity in Daphnia magna and algal growth inhibition assays .
  • Biotransformation : Incubate with soil microbiota and identify metabolites via high-resolution mass spectrometry .

Q. Can computational methods predict structure-activity relationships (SAR) for this compound?

  • QSAR Modeling : Use Gaussian or MOE software to correlate electronic properties (e.g., HOMO/LUMO) with antimicrobial activity .
  • Docking Studies : Simulate binding to target proteins (e.g., DNA gyrase) using AutoDock Vina .
  • ADMET Prediction : Apply SwissADME to estimate bioavailability and toxicity risks .

Q. What purification challenges arise during synthesis, and how are they resolved?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal lattice formation .
  • HPLC Prep-Scale : Employ C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Q. How can salt or co-crystal forms enhance physicochemical properties?

  • Salt Formation : React with HCl or sodium hydroxide to improve solubility; characterize via PXRD and DSC .
  • Co-Crystallization : Screen with succinic acid or caffeine to modify melting points and stability .

Q. What strategies explore substituent effects on bioactivity?

  • Systematic Substitution : Replace the phenyl group with halogens (Cl, F) or electron-withdrawing groups (NO2) .
  • Heterocycle Hybridization : Fuse with pyrimidine or oxazole moieties to probe multi-target interactions .
  • Isosteric Replacement : Swap the hydroxy group with methoxy or amino groups to assess hydrogen-bonding impact .

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